molecular formula C9H11ClFNO3 B1382368 2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid hydrochloride CAS No. 1803566-64-4

2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid hydrochloride

Cat. No. B1382368
CAS RN: 1803566-64-4
M. Wt: 235.64 g/mol
InChI Key: KIPXTFXELOFVEU-UHFFFAOYSA-N
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Description

“2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid hydrochloride” is a chemical compound with the molecular formula C9H11ClFNO3 and a molecular weight of 235.64 . It is also known by the IUPAC name "this compound" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a fluoro group, a methoxy group, and an acetic acid group with an additional amino group . The InChI code for this compound is 1S/C9H10FNO3.ClH/c1-14-7-3-2-5(10)4-6(7)8(11)9(12)13;/h2-4,8H,11H2,1H3,(H,12,13);1H .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 352.8±42.0 °C at 760 mmHg . The flash point is 167.2±27.9 °C . The exact mass is 199.064468 . The LogP value is 0.98 , and the vapour pressure is 0.0±0.8 mmHg at 25°C . The index of refraction is 1.549 .

Scientific Research Applications

Radiochemistry and Neuroimaging

  • A study by Vos & Slegers (1994) developed a synthesis procedure for a compound similar to 2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid, aimed for use as a potential radioligand for the GABA receptor in the brain. This highlights its potential application in neuroimaging and radiochemistry (Vos & Slegers, 1994).

Anticancer Research

  • Liu Ying-xiang (2007) synthesized a derivative of 2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid with anticancer activity in vitro, suggesting its potential in cancer research and drug development (Liu Ying-xiang, 2007).

Synthesis and Resolution in Chemistry

  • Research by Shimohigashi, Lee, & Izumiya (1976) involved the synthesis and resolution of similar compounds, indicating the compound's relevance in chemical synthesis and stereochemistry studies (Shimohigashi, Lee, & Izumiya, 1976).

Antimicrobial Activity

  • A study by Puthran et al. (2019) synthesized novel Schiff bases using a compound structurally similar to 2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid, showing antimicrobial activity. This underscores its potential in developing new antimicrobial agents (Puthran et al., 2019).

Amino Acid Ester Derivatives

  • Xiong et al. (2009) synthesized amino acid ester derivatives containing 5-fluorouracil, a compound related to 2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid, demonstrating potential in antitumor activity studies (Xiong et al., 2009).

Corrosion Inhibition

  • Attou et al. (2020) studied a derivative of 2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid as a corrosion inhibitor for mild steel, showing its applicability in materials science and corrosion control (Attou et al., 2020).

Safety and Hazards

The safety information for “2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid hydrochloride” indicates that it has the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-2-(5-fluoro-2-methoxyphenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3.ClH/c1-14-7-3-2-5(10)4-6(7)8(11)9(12)13;/h2-4,8H,11H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPXTFXELOFVEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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